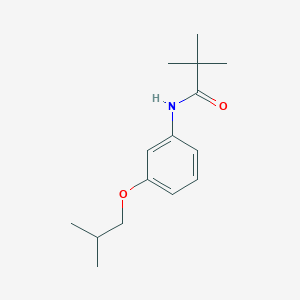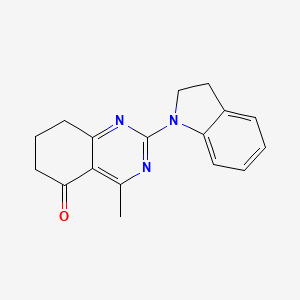![molecular formula C21H23ClO5 B4614466 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde](/img/structure/B4614466.png)
4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde
Vue d'ensemble
Description
This compound is a complex organic molecule with potential applications in various chemical and biochemical fields. Its structure involves multiple functional groups, including ether, aldehyde, and methoxy groups, which significantly influence its chemical behavior and properties.
Synthesis Analysis
The synthesis of compounds similar to 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde often involves reactions like O-alkylation and Vilsmeier-Haack (V-H) reactions. For example, 4-benzyloxy-2-methoxybenzaldehyde was synthesized from 3-methoxyphenol using O-alkylation and V-H reactions, achieving an overall yield of 82.26% under optimized conditions (Lu Yong-zhong, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction. For instance, the structure of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, a similar compound, was elucidated using X-ray diffraction, revealing a dimeric nature and crystallization in the triclinic crystal class (G. Thippeswamy et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of this compound can be influenced by its functional groups. For instance, the presence of the aldehyde group can lead to reactions like Schiff base formation, which is utilized in synthesizing various derivatives with biological activities (Nanishankar V. Harohally et al., 2017).
Applications De Recherche Scientifique
Encapsulation of Molybdenum(VI) Complexes
A study by Ghorbanloo and Maleki Alamooti (2017) discusses the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, serving as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research highlights the potential of encapsulated catalysts in enhancing catalytic activity, stability, and operational flexibility in chemical reactions (Ghorbanloo & Maleki Alamooti, 2017).
Deactivation of Grubbs Carbene Complex
The work by Werner et al. (2003) explores the deactivation of the Grubbs carbene complex by allylic alcohols, providing insights into the catalytic reactions of carbene complexes with allyl alcohol, leading to various organic compounds. This study contributes to understanding the reactivity and applications of carbene complexes in organic synthesis (Werner, Grünwald, Stueer, & Wolf, 2003).
Synthesis and Characterization of Bis-aldehyde Monomers
Hafeez et al. (2019) report on the synthesis and characterization of bis-aldehyde monomers and their electrically conductive pristine polyazomethines. The study provides valuable information on the structural and physicochemical properties of polymers, potentially applicable in materials science and engineering (Hafeez, Akhter, Gallagher, Khan, Gul, & Shah, 2019).
Photodegradation Studies
Gackowska et al. (2014) investigated the photodegradation of 2-Ethylhexyl 4-methoxycinnamate in the presence of oxidizing and chlorinating systems, identifying reaction products and providing a theoretical basis for the formation of chloroorganic compounds. This research is relevant for understanding the environmental degradation of organic compounds (Gackowska, Przybyłek, Studziński, & Gaca, 2014).
Propriétés
IUPAC Name |
3-chloro-5-ethoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClO5/c1-4-6-15-7-8-18(19(12-15)24-3)26-9-10-27-21-17(22)11-16(14-23)13-20(21)25-5-2/h4,7-8,11-14H,1,5-6,9-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDLJRRXZDMPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCCOC2=C(C=C(C=C2)CC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B4614389.png)
![2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4614394.png)
![N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4614410.png)

![N-{5-[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4614424.png)



![5-(4-fluorophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614458.png)

![(2,6-dichloro-4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4614469.png)

![4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4614489.png)
![N,N-diethyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4614491.png)